molecular formula C19H18BrN3O2S B2888485 N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide CAS No. 422287-84-1

N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide

Cat. No.: B2888485
CAS No.: 422287-84-1
M. Wt: 432.34
InChI Key: WGGVVYWTZFMBHS-UHFFFAOYSA-N
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Description

N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a complex organic compound with the molecular formula C19H18BrN3O2S and a molecular weight of 432.34. This compound is characterized by its quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of bromine, sulfur, and benzyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the condensation of anthranilic acid with formamide, followed by bromination to introduce the bromine atom at the 6-position.

    N-Benzylation: The final step involves the N-benzylation of the quinazolinone derivative using benzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfur atom can be oxidized to sulfoxides or sulfones, while the carbonyl group can be reduced to alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).

Major Products

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

Scientific Research Applications

N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, potentially inhibiting their activity. The bromine and sulfur atoms may also play a role in modulating the compound’s reactivity and binding affinity. Pathways involved could include inhibition of kinase activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide
  • 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide

Uniqueness

N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl group distinguishes it from other similar compounds, potentially enhancing its binding affinity and selectivity for certain molecular targets.

Properties

IUPAC Name

N-benzyl-4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c20-14-8-9-16-15(11-14)18(25)23(19(26)22-16)10-4-7-17(24)21-12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGVVYWTZFMBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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